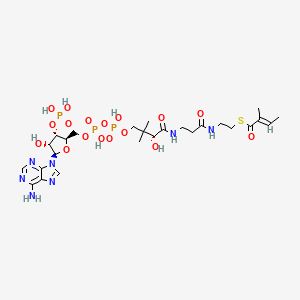

Tigloyl-CoA

説明

特性

CAS番号 |

6247-62-7 |

|---|---|

分子式 |

C26H42N7O17P3S |

分子量 |

849.6 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate |

InChI |

InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1 |

InChIキー |

PMWATMXOQQZNBX-DKBZLLMOSA-N |

異性体SMILES |

C/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理的記述 |

Solid |

同義語 |

coenzyme A, tiglyl- methylcrotonyl-CoA tiglyl-CoA tiglyl-coenzyme A |

製品の起源 |

United States |

Foundational & Exploratory

The Function of Tigloyl-CoA in Cellular Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigloyl-Coenzyme A (Tigloyl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolic role is primarily situated within the pathway that ultimately yields acetyl-CoA and propionyl-CoA, which are subsequently integrated into the citric acid cycle for energy production. Beyond its fundamental role in amino acid degradation, this compound metabolism is of significant clinical interest. Dysregulation of this pathway, often due to inherited enzyme deficiencies, leads to the accumulation of this compound and related metabolites, contributing to the pathophysiology of several organic acidurias. Furthermore, at elevated concentrations, this compound exhibits inhibitory effects on key mitochondrial enzymes, such as N-acetylglutamate synthetase, implicating it in the systemic metabolic disturbances observed in these disorders. This document provides a comprehensive overview of the function of this compound, including its metabolic fate, enzymatic regulation, and clinical relevance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Function of this compound

This compound is an unsaturated short-chain acyl-CoA that is exclusively formed during the fourth step of the canonical L-isoleucine degradation pathway.[1][2][3] This pathway is essential for the complete oxidation of isoleucine to generate energy and biosynthetic precursors.

Isoleucine Catabolism Pathway

The breakdown of L-isoleucine is a multi-step enzymatic process occurring within the mitochondrial matrix. This compound emerges as a key intermediate in this cascade. The initial steps involve the transamination of isoleucine to α-keto-β-methylvalerate, followed by oxidative decarboxylation to (S)-2-methylbutyryl-CoA.[4] Subsequently, (S)-2-methylbutyryl-CoA is dehydrogenated by the FAD-dependent enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form this compound.[5]

The metabolic fate of this compound is its hydration by enoyl-CoA hydratase (crotonase) to yield 2-methyl-3-hydroxybutyryl-CoA.[6][7] This intermediate is then further metabolized to generate acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[2][3]

References

- 1. Organic acid disorders - Ramsay - Annals of Translational Medicine [atm.amegroups.org]

- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]

- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Tigloyl-CoA in the isoleucine degradation pathway.

An In-depth Technical Guide on the Role of Tigloyl-CoA in the Isoleucine Degradation Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catabolism of the essential branched-chain amino acid (BCAA) isoleucine is a critical metabolic pathway that culminates in the production of key intermediates for central energy metabolism. This technical guide provides a detailed examination of the isoleucine degradation pathway, with a specific focus on the pivotal role of this compound. Formed from the initial oxidative steps of isoleucine breakdown, this compound stands at a metabolic crossroads, committing the carbon skeleton of isoleucine to a sequence of hydration, dehydrogenation, and thiolytic cleavage. This process ultimately yields acetyl-CoA and propionyl-CoA, which feed into the citric acid cycle and gluconeogenesis.[1][2][3] Understanding the enzymology, regulation, and clinical relevance of this pathway is paramount, as genetic defects in its constituent enzymes lead to severe metabolic disorders known as organic acidurias. This document details the biochemical transformations, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the pathway and associated workflows to serve as a comprehensive resource for researchers in metabolism and drug development.

The Isoleucine Catabolic Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of extrahepatic tissues, most notably skeletal muscle.[1] The pathway can be conceptually divided into stages: initial transamination and decarboxylation, followed by a series of reactions analogous to fatty acid β-oxidation that process the resulting acyl-CoA ester.

The initial steps involve:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form α-methylbutyryl-CoA (also known as 2-methylbutanoyl-CoA).[4]

-

Dehydrogenation: α-methylbutyryl-CoA is then oxidized by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to produce This compound ((E)-2-methylcrotonoyl-CoA).[4]

This compound is the central intermediate that undergoes the subsequent core reactions of the pathway.

The Metabolic Fate of this compound

This compound is processed through three sequential enzymatic reactions that ultimately cleave its five-carbon backbone into a two-carbon unit (acetyl-CoA) and a three-carbon unit (propionyl-CoA).[3][4][5]

Step 1: Hydration of this compound

This compound is hydrated by enoyl-CoA hydratase (also known as crotonase) to form (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.[3][6][7] This enzyme adds a water molecule across the double bond of this compound. The same enzyme is also responsible for the hydration of crotonyl-CoA in fatty acid oxidation, indicating a broad substrate specificity.[7]

Step 2: Dehydrogenation to a β-Ketoacyl-CoA

The hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA is then oxidized by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) in an NAD⁺-dependent reaction.[6][8] This reaction yields 2-methylacetoacetyl-CoA and NADH.[6][8] The MHBD enzyme is encoded by the HADH2 gene on the X-chromosome.[9][10]

Step 3: Thiolytic Cleavage

In the final step, 2-methylacetoacetyl-CoA thiolase (also known as β-ketothiolase or ACAT1) catalyzes the CoA-dependent cleavage of 2-methylacetoacetyl-CoA.[11][12][13] This reaction breaks the five-carbon intermediate into the three-carbon propionyl-CoA and the two-carbon acetyl-CoA .[3] These products then enter central metabolic pathways. Propionyl-CoA is converted to succinyl-CoA for entry into the TCA cycle, making isoleucine both glucogenic and ketogenic.[1][14]

Quantitative Data and Enzymology

The efficiency of the isoleucine degradation pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive human kinetic data is sparse, studies in various organisms provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source |

| Enoyl-CoA Hydratase | Tiglyl-CoA | - | 61 x 10³ moles/min/mole enzyme | Pseudomonas putida[7] |

| Enoyl-CoA Hydratase | Crotonyl-CoA | - | 1100 x 10³ moles/min/mole enzyme | Pseudomonas putida[7] |

| 13-Hydroxylupanine (B1673957) O-tigloyltransferase | This compound | 140 | - | Lupinus albus (plant)[15] |

Clinical Relevance: Inborn Errors of Metabolism

Deficiencies in the enzymes downstream of this compound lead to the accumulation of specific organic acids, resulting in severe, life-threatening metabolic ketoacidosis.[11][16][17]

-

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: Caused by mutations in the HADH2 gene, this rare X-linked disorder leads to the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in body fluids.[9] Patients often present with neurological symptoms that can mimic mitochondrial disease.

-

β-Ketothiolase (ACAT1) Deficiency: This autosomal recessive disorder results from mutations in the ACAT1 gene.[11][13] The enzymatic block leads to the accumulation of 2-methylacetoacetate (B1246266) and 2-methyl-3-hydroxybutyrate, particularly during periods of catabolic stress.[12][18] It is characterized by intermittent episodes of severe ketoacidosis.[11][12][13]

| Disorder | Deficient Enzyme | Key Accumulated Metabolites |

| MHBD Deficiency | 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | 2-Methyl-3-hydroxybutyric acid, Tiglylglycine |

| β-Ketothiolase Deficiency | 2-Methylacetoacetyl-CoA Thiolase | 2-Methylacetoacetic acid, 2-Methyl-3-hydroxybutyric acid, Tiglylglycine |

Experimental Protocols

The study of the isoleucine pathway and the diagnosis of related disorders rely on specific biochemical assays.

Protocol 1: Analysis of Organic Acids by GC-MS

This method is the gold standard for diagnosing organic acidurias, including defects in isoleucine metabolism.

Objective: To detect and quantify abnormal metabolites such as 2-methyl-3-hydroxybutyric acid and 2-methylacetoacetic acid in urine.

Methodology:

-

Sample Preparation: An aliquot of urine (typically 1-2 mL) is spiked with an internal standard (e.g., heptadecanoic acid). The sample is acidified (e.g., with HCl) and extracted twice with an organic solvent like ethyl acetate.

-

Derivatization: The pooled organic extracts are evaporated to dryness under a stream of nitrogen. The residue is derivatized to create volatile esters. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, heated at 70°C for 45 minutes.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the compounds based on their boiling points.

-

Temperature Program: A temperature gradient is run (e.g., starting at 80°C, ramping to 280°C) to elute the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used to acquire mass spectra, which are then compared to spectral libraries (e.g., NIST) for compound identification.

-

Protocol 2: Spectrophotometric Assay for MHBD Activity

Objective: To measure the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase in cell lysates or purified fractions.

Principle: The enzyme's activity is determined by monitoring the rate of NADH production, which absorbs light at 340 nm. The reaction is run in the reverse (reductive) direction using 2-methylacetoacetyl-CoA as the substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer in a quartz cuvette containing:

-

100 mM Tris-HCl, pH 9.0

-

0.2 mM NADH

-

Sample (e.g., mitochondrial extract, cell lysate)

-

-

Initiation: The reaction is initiated by adding the substrate, 2-methylacetoacetyl-CoA (final concentration ~50 µM).

-

Measurement: The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

-

Calculation: The enzyme activity is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Activity is typically expressed as nmol/min/mg protein.

Conclusion and Future Directions

This compound is a critical intermediate in isoleucine catabolism, and its metabolic processing is essential for energy homeostasis. The pathway downstream of this compound is clinically significant, as defects in its enzymes underscore the delicate balance of BCAA metabolism. For drug development professionals, these enzymes represent potential targets. For instance, modulating their activity could be relevant in conditions of metabolic stress or in diseases characterized by altered BCAA metabolism, such as maple syrup urine disease (MSUD) or propionic acidemia.[16][17] Future research should focus on elucidating the precise regulatory mechanisms governing this pathway and on developing high-throughput screening assays to identify modulators of MHBD and ACAT1 for therapeutic applications.

References

- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 2. Isoleucine is degraded to acetyl-CoA and propionyl-CoA by a pathway in wh.. [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KEGG DISEASE: 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency [genome.jp]

- 11. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjpath.org.my [mjpath.org.my]

- 13. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 15. Enzymatic synthesis of quinolizidine alkaloid esters: a this compound: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Branched-Chain Amino Acid Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 17. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

Tigloyl-CoA: A Key Metabolic Intermediate in Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine. Its metabolism is crucial for normal energy production and is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the role of this compound, the enzymes involved in its processing, and the experimental methodologies used to study this metabolic pathway. The information presented is intended to be a valuable resource for researchers and professionals involved in metabolic research and drug development.

Isoleucine Catabolism and the Formation of this compound

The breakdown of L-isoleucine, a ketogenic and glucogenic amino acid, occurs primarily in the mitochondria of extrahepatic tissues. Following transamination and oxidative decarboxylation, the resulting (S)-2-methylbutyryl-CoA is converted to this compound. This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme belonging to the acyl-CoA dehydrogenase family.

Signaling Pathway: Isoleucine Catabolism to Acetyl-CoA and Propionyl-CoA

Enzymatic Processing of this compound

Once formed, this compound is sequentially metabolized by a series of mitochondrial enzymes, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism.

-

Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in this compound to form 2-methyl-3-hydroxybutyryl-CoA.

-

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): This NAD+-dependent dehydrogenase oxidizes 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.

-

β-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase, T2): This thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Short/Branched-chain acyl-CoA dehydrogenase | (S)-2-Methylbutyryl-CoA | Rat Liver | 20 | 2.2 | [1] |

| Enoyl-CoA hydratase | This compound | Pseudomonas putida | N/A | 61 x 10³ (moles/min/mole enzyme) | [2] |

| β-Ketothiolase | 2-Methylacetoacetyl-CoA | Human | N/A | Similar to acetoacetyl-CoA | [3] |

Table 1: Kinetic Parameters of Enzymes in the this compound Metabolic Pathway

Note: N/A indicates that the specific value was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: Assay for Short/Branched-chain acyl-CoA Dehydrogenase (SBCAD) Activity

This assay measures the reduction of a dye, which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

-

Phenazine methosulfate (PMS)

-

2,6-Dichlorophenolindophenol (DCPIP)

-

(S)-2-Methylbutyryl-CoA (substrate)

-

Purified or partially purified SBCAD enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), PMS, and DCPIP in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the enzyme preparation.

-

Start the measurement by adding the substrate, (S)-2-methylbutyryl-CoA.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Protocol 2: Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA substrate.[4]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (substrate)

-

Purified enoyl-CoA hydratase

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and this compound.[4]

-

Equilibrate the mixture to 30°C.[4]

-

Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

-

Immediately monitor the decrease in absorbance at 263 nm.[4]

-

Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[4]

Protocol 3: Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH.[5]

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

NAD+

-

2-Methyl-3-hydroxybutyryl-CoA (substrate)

-

Purified or partially purified MHBD enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+.

-

Equilibrate the mixture to 37°C.

-

Add the enzyme preparation and incubate for a few minutes.

-

Initiate the reaction by adding 2-methyl-3-hydroxybutyryl-CoA.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Protocol 4: Assay for β-Ketothiolase Activity

This assay measures the thiolytic cleavage of 2-methylacetoacetyl-CoA.[2]

Materials:

-

Phosphate buffered saline

-

2-Methylacetoacetyl-CoA (substrate)

-

Coenzyme A (CoA)

-

Fibroblast homogenate or purified enzyme

-

Ultra-high pressure liquid chromatography (UHPLC) system

Procedure:

-

Prepare a reaction mixture containing phosphate buffered saline, 2-methylacetoacetyl-CoA, and CoA.[2]

-

Add the fibroblast homogenate or purified enzyme to initiate the reaction.[2]

-

Incubate at a controlled temperature for a defined period.

-

Terminate the reaction.

-

Separate the substrate (2-methylacetoacetyl-CoA) and the product (propionyl-CoA) using UHPLC.[2]

-

Quantify the amount of product formed to determine the enzyme activity.

Protocol 5: Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-CoAs from the corresponding acid anhydride (B1165640).

Materials:

-

Tiglic anhydride

-

Coenzyme A, free acid

-

Sodium bicarbonate solution (0.5 M)

-

Tetrahydrofuran (THF)

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve tiglic anhydride in THF.

-

In a separate container, dissolve Coenzyme A in ice-cold 0.5 M sodium bicarbonate solution.

-

While stirring vigorously on an ice bath, slowly add the tiglic anhydride solution to the Coenzyme A solution.

-

Continue stirring on ice for approximately 45 minutes.

-

The resulting solution contains this compound, which can be purified by HPLC.

Workflow for Enzyme Purification and Analysis

Clinical Significance

Defects in the enzymes that metabolize this compound and its downstream products lead to several inherited metabolic disorders. For instance, a deficiency in β-ketothiolase results in the accumulation of 2-methylacetoacetyl-CoA and its precursors, leading to episodes of ketoacidosis.[6] Similarly, mutations in the gene for 2-methyl-3-hydroxybutyryl-CoA dehydrogenase cause a rare X-linked disorder characterized by neurodegeneration.[7]

Conclusion

This compound is a critical metabolic intermediate whose proper processing is essential for health. This guide has provided a detailed overview of its role in isoleucine catabolism, the enzymes involved, and the experimental techniques used for its study. A thorough understanding of this pathway is vital for diagnosing and developing potential therapies for related metabolic disorders. Further research into the kinetics and regulation of these enzymes will continue to enhance our knowledge in this important area of metabolism.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The purification and properties of ox liver short-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-ketothiolase (2-methyl-acetoacetyl-CoA specific) | Amsterdam UMC [amsterdamumc.nl]

- 7. iomcworld.org [iomcworld.org]

The Biosynthesis of Tigloyl-CoA from Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway responsible for the biosynthesis of tigloyl-CoA from the essential amino acid L-isoleucine. This pathway is a critical component of branched-chain amino acid catabolism, and its dysregulation has been implicated in various metabolic disorders. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visualizations of the pathway and experimental workflows.

The Core Pathway: From Isoleucine to this compound

The conversion of L-isoleucine to this compound is a three-step enzymatic process primarily occurring within the mitochondria. This pathway channels the carbon skeleton of isoleucine into central metabolism for energy production or biosynthesis. The overall transformation is as follows:

L-Isoleucine → α-Keto-β-methylvalerate → (S)-2-Methylbutanoyl-CoA → this compound

The three key enzymes catalyzing these reactions are:

-

Branched-Chain Amino Acid Aminotransferase (BCAT) : This enzyme initiates the pathway by transferring the amino group from L-isoleucine to α-ketoglutarate, producing α-keto-β-methylvalerate and glutamate.

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) : This large, multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form (S)-2-methylbutanoyl-CoA.

-

2-Methylacyl-CoA Dehydrogenase (ACADSB) : This enzyme, also known as short/branched-chain acyl-CoA dehydrogenase, introduces a double bond into the (S)-2-methylbutanoyl-CoA molecule to yield this compound ((E)-2-methylcrotonoyl-CoA).

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of this compound from isoleucine. It is important to note that kinetic values can vary depending on the source of the enzyme and the specific assay conditions.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine | Helicobacter pylori | 0.34 mM | 27.3 µmol/min/mg | [1] |

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | α-Keto-β-methylvalerate | Bovine Kidney | 37 µM (apparent) | Not Reported | [2] |

| 2-Methylacyl-CoA Dehydrogenase (ACADSB) | (S)-2-Methylbutyryl-CoA | Rat Liver Mitochondria | 20 µM | 2.2 µmol/min/mg | [3] |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes in the this compound biosynthesis pathway.

Enzyme Purification Protocols

3.1.1. Purification of Branched-Chain Amino Acid Aminotransferase (from Lactococcus lactis) [4]

-

Cell Lysate Preparation: Harvest Lactococcus lactis cells and prepare a cellular extract.

-

Anion Exchange Chromatography (Q-Sepharose): Load the dialyzed cellular extract onto a Q-Sepharose Fast Flow column. Elute the retained proteins with a linear NaCl gradient. Pool the fractions containing isoleucine aminotransferase activity.

-

Further Purification Steps: Additional chromatographic steps, such as hydrophobic interaction or size-exclusion chromatography, may be employed to achieve higher purity.

3.1.2. Purification of Branched-Chain α-Keto Acid Dehydrogenase Complex (from Bovine Kidney Mitochondria) [2]

-

Mitochondrial Isolation: Isolate mitochondria from bovine kidney tissue.

-

Extraction: Extract the enzyme complex from the mitochondria.

-

Fractionation: Employ fractionation techniques to purify the complex.

-

Separation of Components: The complex can be further separated into its constituent enzymes (dehydrogenase and transacylase).

3.1.3. Purification of 2-Methyl-branched Chain Acyl-CoA Dehydrogenase (from Rat Liver Mitochondria) [3]

-

Mitochondrial Isolation: Isolate mitochondria from rat liver.

-

Purification to Homogeneity: Purify the enzyme to homogeneity from the mitochondrial extract. This typically involves multiple chromatography steps.

Enzyme Activity Assays

3.2.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay [4]

This assay measures the transamination of L-isoleucine.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, L-isoleucine as the amino donor, and an amino group acceptor.

-

Incubation: Incubate the reaction mixture under defined conditions of temperature and pH.

-

Quantification: Measure the amount of the amino acid produced from the corresponding α-keto acid used as the amino group acceptor. This can be achieved through amino acid analysis.

3.2.2. Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay [2]

This assay measures the oxidation of α-ketoisovalerate.

-

Reaction Conditions: The assay is performed at 30°C.

-

Substrate: Use α-ketoisovalerate as the substrate.

-

Electron Acceptor: Use NAD+ as the electron acceptor.

-

Detection: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

3.2.3. 2-Methylacyl-CoA Dehydrogenase (ACADSB) Activity Assay [3]

This assay measures the dehydrogenation of (S)-2-methylbutyryl-CoA.

-

Substrate: Use (S)-2-methylbutyryl-CoA as the substrate.

-

Electron Acceptor: Use an artificial electron acceptor such as phenazine (B1670421) methosulfate.

-

Detection: Monitor the reduction of the electron acceptor, which can be coupled to the reduction of a chromogenic substrate for spectrophotometric measurement.

-

Product Identification: The reaction product, tiglyl-CoA, can be identified to confirm enzyme activity.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The enzymatic conversion of L-isoleucine to this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for enzyme purification and activity assays.

References

- 1. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Synthesis and Degradation of Tigloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-CoA is a pivotal intermediate in the catabolism of the essential amino acid isoleucine. The precise regulation of its synthesis and degradation is crucial for maintaining metabolic homeostasis. Dysregulation of this pathway is associated with several inborn errors of metabolism, highlighting the importance of understanding the enzymatic machinery involved. This technical guide provides a comprehensive overview of the enzymes responsible for the synthesis and degradation of this compound, including their kinetic properties, detailed experimental protocols for their characterization, and the metabolic pathways in which they operate. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of amino acid metabolism and the development of therapeutic strategies for related metabolic disorders.

Introduction

The breakdown of branched-chain amino acids (BCAAs), including isoleucine, is a significant source of energy and metabolic precursors. This compound emerges as a central metabolite in the mitochondrial degradation pathway of isoleucine. Its formation and subsequent catabolism are orchestrated by a series of specific enzymes. Understanding the function and regulation of these enzymes is fundamental to deciphering the complexities of BCAA metabolism and its implications for human health and disease.

Synthesis of this compound

The synthesis of this compound is a critical step in the isoleucine catabolic pathway, occurring after the initial transamination and oxidative decarboxylation of isoleucine.

The Responsible Enzyme: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

The formation of this compound from (S)-2-methylbutyryl-CoA is catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase. This mitochondrial enzyme belongs to the acyl-CoA dehydrogenase family and is encoded by the ACADSB gene[1][2]. SBCAD catalyzes the α,β-dehydrogenation of its substrate, introducing a double bond and forming this compound[3].

Quantitative Data

Precise kinetic parameters for human SBCAD with (S)-2-methylbutyryl-CoA are not extensively documented in readily available literature. However, studies on homologous short-chain acyl-CoA dehydrogenases provide insights into their activity with various substrates[4][5][6][7]. The enzyme exhibits broad specificity, with the highest activity generally observed with short, straight-chain and some branched-chain acyl-CoAs.

| Enzyme | Substrate | Km | Vmax/kcat | Source Organism |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-methylbutyryl-CoA | Data not available | Data not available | Human/Bovine |

| Ox Liver Short-Chain Acyl-CoA Dehydrogenase | Butyryl-CoA | ~50 µM (optimal) | - | Ox |

Table 1: Kinetic Parameters for this compound Synthesizing Enzyme. Note: Specific kinetic data for SBCAD with its primary substrate is an area for further investigation.

Degradation of this compound

The catabolism of this compound proceeds through a three-step enzymatic cascade, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle.

The Degradative Pathway Enzymes

-

Enoyl-CoA Hydratase (Crotonase): This enzyme, also referred to as Tiglyl-CoA hydrase, catalyzes the hydration of the double bond in this compound to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA[8]. This reaction is a critical step in preparing the molecule for subsequent oxidation.

-

3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase: This NAD+-dependent dehydrogenase, also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, oxidizes the hydroxyl group of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to a keto group, yielding 2-methylacetoacetyl-CoA[9][10][11][12].

-

β-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase, T2): This enzyme catalyzes the final step in the degradation pathway. It facilitates the thiolytic cleavage of 2-methylacetoacetyl-CoA, using a molecule of free Coenzyme A, to produce acetyl-CoA and propionyl-CoA[13][14][15][16][17][18].

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Enoyl-CoA Hydratase (Crotonase) | This compound | Data not available | Data not available | Rat Liver |

| Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase | L-3-hydroxy-2-methylbutyryl-CoA | 5 | - | Rat Liver |

| Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase | L-3-hydroxybutyryl-CoA | 19 | - | Rat Liver |

| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | 2-methylacetoacetyl-CoA | ~1.4 | ~105 | Human |

| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | Acetoacetyl-CoA | ~11 | ~110 | Human |

Table 2: Kinetic Parameters for this compound Degrading Enzymes. Note: The kcat values for human mitochondrial acetoacetyl-CoA thiolase (T2) were estimated from turnover numbers in the presence of 40 mM KCl[13][14].

Metabolic Pathway and Regulation

The synthesis and degradation of this compound are integral parts of the isoleucine catabolic pathway. The regulation of this pathway is crucial for maintaining amino acid homeostasis and preventing the accumulation of toxic intermediates.

Regulation of the isoleucine catabolic pathway occurs at several levels. The branched-chain α-keto acid dehydrogenase complex, which precedes the formation of (S)-2-methylbutyryl-CoA, is a key regulatory point and is subject to feedback inhibition by its products and regulation by phosphorylation/dephosphorylation cycles[19][20]. Furthermore, the expression of the ACADSB gene is subject to transcriptional control, with several transcription factor binding sites identified in its promoter region[15].

Experimental Protocols

Purification of Enzymes

A general strategy for purifying acyl-CoA dehydrogenases from mammalian liver involves several chromatographic steps[4][5][6][7]. A protocol for recombinant SBCAD would involve expression in a suitable host (e.g., E. coli), followed by affinity and ion-exchange chromatography.

Enzyme Activity Assays

This assay measures the reduction of an artificial electron acceptor, such as ferricenium, coupled to the oxidation of the acyl-CoA substrate.

-

Principle: The decrease in absorbance of ferricenium hexafluorophosphate (B91526) is monitored spectrophotometrically at 300 nm.

-

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.6

-

(S)-2-methylbutyryl-CoA (substrate)

-

Ferricenium hexafluorophosphate (electron acceptor)

-

Purified SBCAD enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a quartz cuvette.

-

Add the purified SBCAD enzyme and incubate to establish a baseline.

-

Initiate the reaction by adding (S)-2-methylbutyryl-CoA.

-

Monitor the decrease in absorbance at 300 nm over time.

-

Calculate the enzyme activity based on the rate of ferricenium reduction.

-

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA substrate's double bond[14].

-

Principle: The disappearance of the α,β-unsaturated thioester bond is monitored spectrophotometrically.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

This compound (substrate)

-

Purified enoyl-CoA hydratase

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and this compound in a quartz cuvette.

-

Initiate the reaction by adding the purified enoyl-CoA hydratase.

-

Monitor the decrease in absorbance at 263 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹)[14].

-

This assay can be performed in the forward or reverse direction by monitoring the change in NADH absorbance at 340 nm[8][10][21].

-

Principle (Reverse Reaction): The oxidation of NADH to NAD+ is coupled to the reduction of 2-methylacetoacetyl-CoA.

-

Reagents:

-

50 mM MES/100 mM potassium phosphate buffer, pH 6.5

-

0.1 mM NADH

-

2-methylacetoacetyl-CoA (substrate)

-

Enzyme source (e.g., fibroblast homogenate or purified enzyme)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and NADH in a cuvette.

-

Add the enzyme source and incubate to establish a baseline.

-

Initiate the reaction by adding 2-methylacetoacetyl-CoA to a final concentration of 0.05 mM[21].

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

This assay measures the thiolytic cleavage of 2-methylacetoacetyl-CoA. The reaction can be monitored by coupling the production of acetyl-CoA to other enzymatic reactions or by direct measurement of substrate and product by HPLC[9][11]. A common spectrophotometric method involves monitoring the disappearance of the Mg²⁺-complexed enolate of the β-ketoacyl-CoA at 303 nm.

-

Principle: The cleavage of the β-ketoacyl-CoA leads to a decrease in absorbance at 303 nm.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0, containing 25 mM MgCl₂

-

20 mM Coenzyme A

-

2-methylacetoacetyl-CoA (substrate)

-

Purified β-ketothiolase (T2)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and Coenzyme A in a cuvette.

-

Add the purified T2 enzyme and incubate.

-

Initiate the reaction by adding 2-methylacetoacetyl-CoA.

-

Monitor the decrease in absorbance at 303 nm over time.

-

Calculate the enzyme activity based on the rate of substrate cleavage.

-

Conclusion

The enzymes responsible for the synthesis and degradation of this compound are essential components of isoleucine metabolism. This guide has provided a detailed overview of these enzymes, including their kinetic properties and experimental protocols for their study. Further research into the specific kinetic parameters and regulatory mechanisms of these enzymes will enhance our understanding of BCAA metabolism and may pave the way for novel therapeutic interventions for related metabolic disorders. The provided methodologies and data serve as a foundational resource for researchers and professionals dedicated to advancing this field.

References

- 1. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. orpha.net [orpha.net]

- 16. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 19. US9283200B2 - Treatment of medium-chain acyl-CoA dehydrogenase deficiency - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorfrancis.com [taylorfrancis.com]

The Role of Tigloyl-CoA in Quinolizidine Alkaloid Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of tigloyl-CoA in the metabolic pathways of quinolizidine (B1214090) alkaloids (QAs). It details the enzymatic reactions, quantitative data, and experimental protocols relevant to the synthesis of tigloyl-esterified QAs, which constitute a significant class of these secondary metabolites in various Lupinus species. This document is intended to be a comprehensive resource for researchers in phytochemistry, plant biology, and drug development, offering both foundational knowledge and practical methodologies for studying this fascinating intersection of primary and secondary metabolism.

Introduction: The Quinolizidine Alkaloid Landscape

Quinolizidine alkaloids are a diverse group of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, particularly in the genus Lupinus. These alkaloids are synthesized from the amino acid L-lysine and are known for their ecological roles, including defense against herbivores and pathogens. The core quinolizidine skeleton can be extensively modified through a series of "tailoring" reactions such as hydroxylation, oxidation, and esterification, leading to a wide array of structurally distinct QAs.

One of the key tailoring reactions is the esterification of hydroxylated QA precursors, and in this context, this compound emerges as a critical acyl donor. The transfer of the tigloyl group to the QA backbone significantly diversifies the alkaloid profile of the plant and can modulate the biological activity of these compounds. Understanding the role of this compound is therefore essential for a complete picture of QA biosynthesis and for potential metabolic engineering efforts.

The Metabolic Pathway: From Isoleucine to Tigloyl-Quinolizidine Alkaloids

The journey of the tigloyl moiety begins with the catabolism of the branched-chain amino acid, L-isoleucine. This primary metabolic pathway provides the this compound substrate for the subsequent secondary metabolic reactions of QA biosynthesis.

Biosynthesis of this compound from L-Isoleucine

This compound is an intermediate in the degradation pathway of isoleucine.[1][2] This catabolic process involves a series of enzymatic steps that convert isoleucine into acetyl-CoA and propionyl-CoA. The key steps leading to the formation of this compound are:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The α-keto acid is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: Finally, α-methylbutyryl-CoA is dehydrogenated to yield this compound by an acyl-CoA dehydrogenase.

The Core Quinolizidine Alkaloid Pathway

The biosynthesis of the foundational quinolizidine skeleton commences with L-lysine. The initial steps involve the decarboxylation of lysine (B10760008) to cadaverine, followed by oxidative deamination and cyclization to form the characteristic bicyclic and tetracyclic structures.

The Role of this compound in QA Esterification

This compound serves as the acyl donor in a crucial tailoring reaction that leads to the formation of tigloyl-esterified QAs. This reaction is catalyzed by the enzyme This compound:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) .[3] This enzyme transfers the tigloyl group from this compound to the hydroxyl group of QA precursors such as 13α-hydroxymultiflorine and (+)-13α-hydroxylupanine.[4]

Quantitative Data

A comprehensive understanding of the role of this compound in QA metabolism requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Properties of HMT/HLT from Lupinus albus

| Substrate | Apparent Km (µM) | Vmax |

| This compound | 140[3] | Not Reported |

| 13-Hydroxylupanine | 18[3] | Not Reported |

Table 2: Concentration of 13α-Hydroxylupanine in Various Lupinus Species

| Lupinus Species | Plant Part | Concentration (mg/kg dry weight) | Reference |

| L. albus | Seeds | Present (not quantified) | |

| L. albus | Seeds | 13.7 - 54.4 | |

| L. angustifolius | Seeds | 11.2 - 27.8 | |

| L. albus | Seeds | 8% of total alkaloids | |

| L. aschenbornii | Seeds | 1.1% of total alkaloids |

Note: The concentration of this compound in Lupinus tissues has not been specifically reported in the reviewed literature. General concentrations of acyl-CoA pools in plant tissues are in the low micromolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and quinolizidine alkaloids.

Protocol for Quinolizidine Alkaloid Extraction and Quantification by GLC-MS

This protocol is adapted from a method used for the analysis of QAs in Lupinus species.

4.1.1. Materials and Reagents

-

Dried and ground plant material

-

1 M HCl

-

3 M NH4OH

-

Dichloromethane (CH2Cl2)

-

Isolute® HM-N columns

-

Sparteine (B1682161) (as a reference standard)

-

Centrifuge

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Extraction Procedure

-

Resuspend 300 mg of dried and ground plant material in 20 mL of 1 M HCl.

-

Incubate at room temperature with continuous agitation for 24 hours.

-

Centrifuge the extraction mixture at 8500 rpm for 10 minutes.

-

Recover the supernatant and adjust the pH to 12 with 3 M NH4OH.

-

Load the alkalized supernatant onto an Isolute® HM-N column.

-

Elute the alkaloids with 30 mL of CH2Cl2 (in three portions of 10 mL).

-

Collect the eluate and concentrate to dryness in a rotary evaporator at 40°C.

-

Resuspend the dried alkaloids in 1 mL of methanol for GLC-MS analysis.

4.1.3. GLC-MS Analysis

-

Instrument: Agilent 7890A GC coupled to an Agilent 5975C MSD.

-

Column: HP-5MS (30 m x 250 µm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 120°C for 2 minutes, then ramp to 300°C at 8°C/min, and hold for 10 minutes.

-

MSD Conditions: Ionization energy of 70 eV, scan range of m/z 50-550.

-

Quantification: The abundance of each QA can be expressed in mg/mL, using the percentage of the area of a known concentration of sparteine as a reference.

References

- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

Tigloyl-CoA as an Inhibitor of N-acetylglutamate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglutamate synthetase (NAGS) is a critical mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first committed step of the urea (B33335) cycle.[1][2] Inhibition of NAGS can lead to a dysfunctional urea cycle and subsequent hyperammonemia, a condition with severe neurological consequences.[2][3] Tigloyl-CoA, an intermediate in the metabolism of the branched-chain amino acid isoleucine, has been identified as an inhibitor of NAGS.[4][5] This technical guide provides an in-depth overview of the inhibitory action of this compound on NAGS, including quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This information is of particular relevance to researchers studying organic acidemias and professionals involved in the development of therapeutic interventions for these disorders.

The Role of N-acetylglutamate Synthetase in the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in terrestrial vertebrates. NAGS plays a pivotal role in this process by synthesizing NAG from L-glutamate and acetyl-CoA.[6][7] NAG then binds to and activates CPS1, which catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate.[8] The activity of NAGS is therefore a key regulatory point in the urea cycle.

This compound: An Endogenous Inhibitor of NAGS

In certain inborn errors of metabolism, specifically organic acidemias such as propionic acidemia and methylmalonic acidemia, the accumulation of short-chain acyl-CoA esters, including this compound, is a characteristic feature.[9] These accumulating metabolites can interfere with normal cellular processes, and one significant consequence is the inhibition of NAGS.[4]

Mechanism of Inhibition

The accumulation of this compound and other short-chain acyl-CoAs is thought to competitively inhibit NAGS by competing with its natural substrate, acetyl-CoA.[4][9] While direct kinetic studies determining the precise inhibition constant (Ki) for this compound are not extensively documented, studies on the structurally similar propionyl-CoA have shown it to be a competitive inhibitor of NAGS with a Ki of 0.71 mM.[4][10] This suggests that this compound likely follows a similar competitive inhibition mechanism. The inhibition of NAGS leads to a decrease in the mitochondrial concentration of NAG, which in turn reduces the activation of CPS1, impairing the incorporation of ammonia into the urea cycle and resulting in hyperammonemia.[4][9]

Quantitative Data on NAGS Inhibition

The inhibitory effects of this compound and other relevant short-chain acyl-CoA esters on NAGS activity have been investigated. The following table summarizes the available quantitative data.

| Inhibitor | Enzyme Source | Substrate | Inhibition Data | Reference(s) |

| This compound | Rat Liver Mitochondria | Acetyl-CoA | 30-70% inhibition at 3 mM | [4][10] |

| Propionyl-CoA | Rat Liver Mitochondria | Acetyl-CoA | Ki = 0.71 mM (Competitive) | [4][10] |

| Isovaleryl-CoA | Rat Liver Mitochondria | Acetyl-CoA | 30-70% inhibition at 3 mM | [4][10] |

| Methylmalonyl-CoA | Rat Liver Mitochondria | Acetyl-CoA | 30-70% inhibition at 3 mM | [4][10] |

| Butyryl-CoA | Not Specified | Acetyl-CoA | Powerful inhibitor | [11][12] |

| Isobutyryl-CoA | Not Specified | Acetyl-CoA | Less pronounced inhibition | [11][12] |

Experimental Protocols

In Vitro N-acetylglutamate Synthetase (NAGS) Inhibition Assay using UPLC-MS/MS

This protocol is adapted from established methods for measuring NAGS activity and can be used to assess the inhibitory potential of compounds like this compound.[13][14][15]

5.1.1 Materials

-

Purified or recombinant N-acetylglutamate synthetase (NAGS)

-

L-Glutamate

-

Acetyl-CoA

-

This compound (or other inhibitors)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

N-acetyl-[13C5]glutamate (internal standard)

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

UPLC-MS/MS system

5.1.2 Enzyme Reaction

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

50 mM Tris-HCl, pH 8.5

-

10 mM L-Glutamate

-

2.5 mM Acetyl-CoA

-

Varying concentrations of this compound (e.g., 0-5 mM)

-

Purified NAGS enzyme (e.g., 0.2 µg)

-

-

The total reaction volume is 100 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the NAGS enzyme.

-

Incubate at 30°C for 10 minutes.[15]

5.1.3 Reaction Quenching and Sample Preparation

-

Stop the reaction by adding 100 µL of 30% TCA containing a known amount of the internal standard, N-acetyl-[13C5]glutamate.[13]

-

Vortex the mixture and centrifuge at high speed for 5 minutes to precipitate the protein.[13]

-

Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

5.1.4 UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Use a gradient elution to separate N-acetylglutamate from other reaction components.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive or negative ion mode.

-

Monitor the specific mass-to-charge (m/z) transitions for N-acetylglutamate and the N-acetyl-[13C5]glutamate internal standard.

-

-

Quantification:

-

Calculate the amount of N-acetylglutamate produced by comparing its peak area to that of the internal standard.

-

Determine the percentage of inhibition by comparing the amount of product formed in the presence of this compound to the amount formed in its absence.

-

For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

-

Visualizations

Signaling Pathway of NAGS Inhibition in the Urea Cycle

Caption: Inhibition of NAGS by this compound disrupts the urea cycle.

Experimental Workflow for NAGS Inhibition Assay

Caption: Workflow for determining NAGS inhibition by this compound.

Logical Pathway from this compound Accumulation to Hyperammonemia

Caption: The cascade from this compound buildup to hyperammonemia.

Conclusion and Future Directions

This compound is a significant endogenous inhibitor of N-acetylglutamate synthetase, and its accumulation in organic acidemias contributes to the pathophysiology of hyperammonemia.[4][9] The competitive nature of this inhibition highlights the importance of substrate availability for NAGS function. The provided experimental protocol offers a robust method for further investigating the kinetics of NAGS inhibition by this compound and for screening potential therapeutic agents that could mitigate this effect.

Future research should focus on determining the precise Ki value of this compound for NAGS to provide a more complete quantitative understanding of its inhibitory potency. Furthermore, exploring the structure of the NAGS active site in complex with this compound could provide valuable insights for the rational design of drugs aimed at preventing its inhibitory action. Such studies will be instrumental in developing novel therapeutic strategies for managing hyperammonemia in patients with organic acidemias.

References

- 1. N-Acetylglutamate synthetase from rat-liver mitochondria. Partial purification and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport of N-acetylglutamate in rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tiglyl-CoA - Wikipedia [en.wikipedia.org]

- 6. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue. (2016) | Marli Dercksen | 3 Citations [scispace.com]

- 7. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 10. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel UPLC-MS/MS based method to determine the activity of N-acetylglutamate synthase in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]

Unraveling the Cellular Engine: A Technical Guide to the Subcellular Localization of Tigloyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. The precise subcellular compartmentalization of its metabolic pathway is critical for cellular energy homeostasis and the prevention of toxic metabolite accumulation. Dysregulation of this pathway is implicated in several metabolic disorders, making a thorough understanding of its spatial organization within the cell paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the subcellular localization of this compound metabolism, integrating current proteomic data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Metabolic Pathway: Isoleucine Degradation

The breakdown of isoleucine to acetyl-CoA and propionyl-CoA, a pathway that centrally involves this compound, is now understood to be predominantly a mitochondrial process. Decades of research, corroborated by modern high-throughput proteomics, have localized the key enzymatic players to this powerhouse of the cell.

Key Enzymes and Their Subcellular Residence

The catabolic cascade from isoleucine to the final products involves a series of enzymatic reactions. The table below summarizes the key enzymes, their specific roles in the metabolism of this compound, and their primary subcellular localization based on extensive experimental evidence.

| Enzyme | Gene Name | Abbreviation | Function in Isoleucine Catabolism | Primary Subcellular Localization |

| Branched-chain-amino-acid aminotransferase, mitochondrial | BCAT2 | BCAT2 | Transamination of isoleucine to α-keto-β-methylvalerate | Mitochondria |

| Branched-chain α-keto acid dehydrogenase complex, E1α subunit | BCKDHA | BCKDHA | Component of the complex that catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[1][2] | Mitochondria[1][3][2] |

| Branched-chain α-keto acid dehydrogenase complex, E1β subunit | BCKDHB | BCKDHB | Component of the complex that catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[4][5] | Mitochondria[4][5] |

| Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | ACADSB | ACADSB | Dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA.[6][7] | Mitochondria[6][8] |

| Enoyl-CoA hydratase, short chain 1, mitochondrial | ECHS1 | ECHS1 | Hydration of tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA.[9][10] | Mitochondria[9][10] |

| 3-hydroxyacyl-CoA dehydrogenase type-2 | HSD17B10 | HADH | Dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA | Mitochondria |

| Acetyl-CoA acetyltransferase, mitochondrial | ACAT1 | ACAT1 | Thiolytic cleavage of 2-methylacetoacetyl-CoA to propionyl-CoA and acetyl-CoA.[11] | Mitochondria[11] |

While the primary localization of these enzymes is mitochondrial, it is noteworthy that some studies have detected components of the Branched-chain α-keto acid dehydrogenase (BCKDH) complex in the endoplasmic reticulum and cytosol, suggesting a potential for dual localization and extra-mitochondrial roles for this complex.[12] However, the functional significance of this observation requires further investigation.

Signaling and Regulation

The flux through the isoleucine degradation pathway is tightly regulated, primarily at the level of the Branched-chain α-keto acid dehydrogenase (BCKDH) complex. This regulation is crucial for maintaining amino acid homeostasis. The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle, governed by a specific kinase (BCKDK) and phosphatase (PPM1K).

References

- 1. genecards.org [genecards.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. BCKDHA | Abcam [abcam.com]

- 4. genecards.org [genecards.org]

- 5. Gene - BCKDHB [maayanlab.cloud]

- 6. uniprot.org [uniprot.org]

- 7. abeomics.com [abeomics.com]

- 8. genecards.org [genecards.org]

- 9. genecards.org [genecards.org]

- 10. uniprot.org [uniprot.org]

- 11. genecards.org [genecards.org]

- 12. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Initial Characterization of Tigloyl-CoA Transferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA transferases are a group of enzymes that catalyze the transfer of a tigloyl group from tigloyl-coenzyme A (this compound) to a variety of acceptor molecules. These enzymes play crucial roles in various metabolic pathways, most notably in the degradation of the branched-chain amino acid isoleucine and in the biosynthesis of secondary metabolites in plants, such as alkaloids. The characterization of these enzymes is critical for understanding fundamental metabolic processes and for potential applications in metabolic engineering and drug development. This guide provides a comprehensive overview of the discovery, initial characterization, and experimental methodologies associated with this compound transferases.

This compound itself is an intermediate in the catabolism of L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyryl-CoA, which is then dehydrogenated to form this compound. In primary metabolism, this compound is further processed through hydration, dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and propionyl-CoA. However, in some organisms, particularly plants, this compound serves as a precursor for the synthesis of specialized metabolites.

Key this compound Transferases and Their Metabolic Roles

Two well-characterized examples of this compound transferases from the plant kingdom are 13-hydroxylupanine (B1673957) O-tigloyltransferase (HMT/HLTase) and 3β-tigloyloxytropane synthase (TS).

-

13-hydroxylupanine O-tigloyltransferase (HMT/HLTase): This enzyme is involved in the biosynthesis of quinolizidine (B1214090) alkaloids in lupins. It catalyzes the transfer of the tigloyl group from this compound to the 13-hydroxyl group of (-)-13α-hydroxymultiflorine and (+)-13α-hydroxylupanine.[1]

-

3β-tigloyloxytropane synthase (TS): Found in Atropa belladonna, this enzyme is a member of the BAHD acyltransferase family and is responsible for the formation of 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegine alkaloids.[2][3][4][5][6] Unlike many other BAHD acyltransferases, TS is localized to the mitochondria.[2][3][5]

Quantitative Data on Characterized this compound Transferases

The following table summarizes the key quantitative data for the initial characterization of HMT/HLTase and TS. This data is essential for comparing the catalytic efficiencies and substrate specificities of these enzymes.

| Enzyme | Organism | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) |

| 13-hydroxylupanine O-tigloyltransferase (HMT/HLTase) | Lupinus termis | (-)-13α-hydroxymultiflorine | 21 | ~8.0 | N/A | 50 |

| This compound | 46 | |||||

| (+)-13α-hydroxylupanine | 27 | |||||

| This compound | 52 | |||||

| 3β-tigloyloxytropane synthase (TS) | Atropa belladonna | 3β-tropanol | N/A | 8.6 | 30 | N/A |

| This compound | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

The discovery and initial characterization of this compound transferases involve a series of key experiments, from enzyme purification to kinetic analysis.

Purification of 13-hydroxylupanine O-tigloyltransferase (HMT/HLTase) from Lupinus termis

This protocol is based on the methods described by Suzuki et al. (1994).[1]

a. Crude Extract Preparation:

-

Homogenize fresh Lupinus termis seedlings in a buffer containing 0.1 M Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 5 mM EDTA, and Polyclar AT.

-

Filter the homogenate through cheesecloth and centrifuge at high speed to pellet cellular debris.

-

Subject the supernatant to ammonium (B1175870) sulfate (B86663) fractionation.

b. Chromatographic Purification:

-

Dissolve the protein pellet from ammonium sulfate fractionation in a minimal volume of buffer and apply to a gel filtration column (e.g., Sephadex G-25) for desalting.

-

Load the desalted protein solution onto an anion-exchange chromatography column (e.g., DEAE-Sephacel) and elute with a linear gradient of KCl.

-

Pool the active fractions and apply them to a hydroxyapatite (B223615) chromatography column. Elute with a linear gradient of potassium phosphate (B84403) buffer.

-

Further purify the active fractions using affinity chromatography on a CoA-agarose column.

-

The final purification step can be performed using preparative polyacrylamide gel electrophoresis (PAGE) to obtain a homogeneous enzyme preparation.

Enzyme Assay for this compound Transferase Activity

A common and efficient method for assaying acyl-CoA transferase activity is a continuous spectrophotometric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method measures the release of free Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that can be monitored at 412 nm.[7][8][9]

a. Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

This compound (substrate)

-

Acceptor substrate (e.g., 13-hydroxylupanine or 3β-tropanol)

-

DTNB solution (in assay buffer)

-

Purified enzyme solution

b. Procedure:

-

In a cuvette, combine the assay buffer, acceptor substrate, and DTNB solution.

-

Add the purified enzyme solution and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of change in absorbance, which can be converted to the rate of CoA-SH production using the molar extinction coefficient of the DTNB-CoA adduct.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of a this compound transferase, the enzyme assay described above is performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating.

a. Determination of Km for this compound:

-

Perform a series of enzyme assays with a fixed, saturating concentration of the acceptor substrate and varying concentrations of this compound.

-

Measure the initial reaction rates for each this compound concentration.

-

Plot the initial reaction rates against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for this compound.

b. Determination of Km for the Acceptor Substrate:

-

Perform a series of enzyme assays with a fixed, saturating concentration of this compound and varying concentrations of the acceptor substrate.

-

Measure the initial reaction rates for each acceptor substrate concentration.

-

Plot the initial reaction rates against the acceptor substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the acceptor substrate.

Visualizations

Signaling Pathway: Isoleucine Degradation

Caption: The metabolic fate of this compound in primary and secondary metabolism.

Experimental Workflow: Discovery and Characterization of a Novel this compound Transferase

References

- 1. A novel O-tigloyltransferase for alkaloid biosynthesis in plants. Purification, characterization, and distribution in Lupinus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane [ideas.repec.org]

- 5. The BAHD and the bold: the mitochondria's role in alkaloid artistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]

Exploring the Substrate Specificity of Enzymes Utilizing Tigloyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. The enzymes that process this compound and structurally related acyl-CoA thioesters are crucial for maintaining metabolic homeostasis. Understanding the substrate specificity of these enzymes is of paramount importance for elucidating metabolic pathways, diagnosing and characterizing inborn errors of metabolism, and for the rational design of targeted therapeutics. This technical guide provides an in-depth exploration of the substrate specificity of key enzymes that utilize this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and experimental workflows.

Key Enzymes in this compound Metabolism

The primary metabolic fate of this compound is its conversion to propionyl-CoA and acetyl-CoA through a series of enzymatic reactions in the isoleucine degradation pathway. The key enzymes involved in this process exhibit distinct substrate specificities, which are critical for the efficient flux of metabolites.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the stereospecific hydration of the double bond of α,β-unsaturated acyl-CoA thioesters. In the context of isoleucine metabolism, it converts this compound to 2-methyl-3-hydroxybutyryl-CoA.

The substrate specificity of enoyl-CoA hydratase is broad, accommodating a range of acyl-CoA chain lengths and substitution patterns. However, the catalytic efficiency varies significantly with the substrate structure. The crystal structure of rat mitochondrial enoyl-CoA hydratase reveals a highly conserved active site with two key glutamic acid residues (Glu144 and Glu164) that act as the catalytic acid/base pair.[1][2] The substrate-binding pocket can adapt to accommodate different acyl chain lengths through the movement of a flexible loop.[3] For short-chain enoyl-CoAs, a more rigid α3 helix defines the binding pocket.[2]

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Pseudomonas putida | Crotonyl-CoA | - | 1100 x 10³ | - | - | |

| Tiglyl-CoA | - | 61 x 10³ | - | - | ||

| 3-Methylcrotonyl-CoA | - | 2.3 x 10³ | - | - | ||

| Rattus norvegicus (mitochondrial) | Crotonyl-CoA | 19.0 ± 3.1 | - | 42 ± 3 | 2.2 x 10⁶ | [4] |

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.178) catalyzes the NAD⁺-dependent oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. This enzyme is also known as short/branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD).[5]